molecular formula C11H12Br2O2 B14291250 (1,1-Dibromo-3,3-dimethoxyprop-1-en-2-yl)benzene CAS No. 116245-76-2

(1,1-Dibromo-3,3-dimethoxyprop-1-en-2-yl)benzene

Cat. No.: B14291250
CAS No.: 116245-76-2
M. Wt: 336.02 g/mol
InChI Key: BJSUBTCYOVRQNX-UHFFFAOYSA-N
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Description

(1,1-Dibromo-3,3-dimethoxyprop-1-en-2-yl)benzene is an organic compound characterized by the presence of bromine and methoxy groups attached to a propene backbone, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dibromo-3,3-dimethoxyprop-1-en-2-yl)benzene typically involves the dibromination of alkenes. One common method includes the use of dimethyl sulfoxide (DMSO) and oxalyl bromide as brominating reagents. This reaction is carried out under mild conditions, offering high yields and short reaction times . Another method involves the use of room-temperature ionic liquids as solvents, which are considered “green” alternatives to traditional chlorinated solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using efficient and cost-effective brominating agents. The use of solid reagents like tetrapropylammonium nonabromide can offer higher selectivity and safer handling compared to elemental bromine .

Chemical Reactions Analysis

Types of Reactions

(1,1-Dibromo-3,3-dimethoxyprop-1-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

(1,1-Dibromo-3,3-dimethoxyprop-1-en-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,1-Dibromo-3,3-dimethoxyprop-1-en-2-yl)benzene involves its interaction with molecular targets through its bromine and methoxy groups. These interactions can lead to various chemical transformations, such as the formation of reactive intermediates that can further react with other molecules. The specific pathways and targets depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1-Dibromo-3,3-dimethoxyprop-1-en-2-yl)benzene is unique due to the presence of both bromine and methoxy groups on a propene backbone connected to a benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

116245-76-2

Molecular Formula

C11H12Br2O2

Molecular Weight

336.02 g/mol

IUPAC Name

(1,1-dibromo-3,3-dimethoxyprop-1-en-2-yl)benzene

InChI

InChI=1S/C11H12Br2O2/c1-14-11(15-2)9(10(12)13)8-6-4-3-5-7-8/h3-7,11H,1-2H3

InChI Key

BJSUBTCYOVRQNX-UHFFFAOYSA-N

Canonical SMILES

COC(C(=C(Br)Br)C1=CC=CC=C1)OC

Origin of Product

United States

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